6-Bromo-7-fluoroindolin-2-one
Description
Historical Context and Evolution of Indolin-2-one Derivatives
The journey of indolin-2-one chemistry began with the work of Adolf von Baeyer in 1866, who first synthesized the parent compound from isatin (B1672199). pcbiochemres.com Initially, research focused on understanding its fundamental chemical properties and reactivity. However, the discovery of naturally occurring indole (B1671886) alkaloids with potent physiological effects spurred greater interest in the broader indole and indolin-2-one families. pcbiochemres.comnih.gov Over the decades, synthetic methodologies have evolved, enabling chemists to create a multitude of derivatives with tailored properties. This has led to the identification of indolin-2-one-based compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net
Indolin-2-one as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry
The indolin-2-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netelsevier.comnih.govnih.gov This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. nih.gov The versatility of the indolin-2-one scaffold allows it to serve as a template for the design of inhibitors for various enzymes, particularly protein kinases. researchgate.net Several successful drugs, such as Sunitinib and Nintedanib, which are used in cancer therapy, are based on the indolin-2-one structure. researchgate.net The ability to readily introduce different substituents at various positions on the ring system allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for achieving desired biological activity and selectivity. acs.orgresearchgate.net
Rationale for Halogenation in Indolin-2-one Frameworks for Modulating Bioactivity
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a common and effective strategy in medicinal chemistry to enhance the therapeutic potential of a compound. researchgate.netresearchgate.netrsc.orgnih.gov In the context of the indolin-2-one framework, halogenation can influence several key properties:
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules, which can improve the binding affinity and selectivity of the drug candidate for its target. researchgate.netnih.gov
Lipophilicity: The introduction of halogens generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability: Halogenation can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of the compound in the body.
Electronic Effects: The strong electron-withdrawing nature of halogens can alter the electronic distribution within the indolin-2-one ring system, influencing its reactivity and interactions with biological targets. researchgate.net
Specific Research Focus on 6-Bromo-7-fluoroindolin-2-one within the Halogenated Indolin-2-one Class
Within the vast class of halogenated indolin-2-ones, this compound has emerged as a compound of interest for researchers. This specific di-halogenated derivative presents a unique combination of a bromine atom at the 6-position and a fluorine atom at the 7-position of the indolin-2-one core. While extensive biological data on this particular compound is not yet widely published in peer-reviewed literature, its chemical structure suggests potential for unique biological activities. The presence of both bromine and fluorine could confer a distinct profile of lipophilicity, electronic properties, and binding interactions compared to mono-halogenated or other di-halogenated analogs.
The related compound, 6-Bromo-7-fluoroindoline-2,3-dione (also known as 6-bromo-7-fluoroisatin), has been noted as a heterocyclic reagent used in the synthesis of electrophiles for potential therapeutic applications. chemicalbook.com This precursor molecule provides a synthetic route to various derivatives, and its availability from commercial suppliers facilitates further research into the properties and potential applications of compounds like this compound. chemicalbook.combiosynth.comsigmaaldrich.comambeed.com
Below is a table summarizing the key properties of this compound and its closely related precursor, 6-Bromo-7-fluoroindoline-2,3-dione.
| Property | This compound | 6-Bromo-7-fluoroindoline-2,3-dione |
| CAS Number | 1415580-09-4 abovchem.combldpharm.com | 1336963-95-1 chemicalbook.combiosynth.comsigmaaldrich.comambeed.com |
| Molecular Formula | C8H5BrFNO abovchem.com | C8H3BrFNO2 biosynth.com |
| Molecular Weight | 230.04 g/mol abovchem.com | 244.02 g/mol biosynth.com |
| Physical Form | Solid | Solid sigmaaldrich.com |
| Purity | 95% abovchem.com | 97% sigmaaldrich.com |
| Primary Use | Research purposes abovchem.com | Heterocyclic reagent in synthesis chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-5-2-1-4-3-6(12)11-8(4)7(5)10/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPUGUCOJXXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Br)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415580-09-4 | |
| Record name | 6-bromo-7-fluoro-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of 6 Bromo 7 Fluoroindolin 2 One
General Reactivity Profile of Indolin-2-ones
The indolin-2-one core, also known as oxindole (B195798), possesses a unique reactivity profile stemming from its constituent functional groups. The lactam moiety, an endocyclic amide, is generally stable but can undergo hydrolysis under harsh acidic or basic conditions. The N-H proton of the lactam is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.
The methylene (B1212753) group at the C3 position is flanked by the aromatic ring and the carbonyl group, rendering the protons at this position acidic. This acidity allows for the formation of an enolate under basic conditions, which can then participate in a variety of reactions, including alkylations, aldol-type condensations, and Michael additions.
The aromatic ring of the indolin-2-one system can undergo electrophilic aromatic substitution reactions. The directing effects of the fused lactam ring and any existing substituents on the aromatic core will dictate the position of substitution. In the case of 6-bromo-7-fluoroindolin-2-one, the bromine and fluorine atoms significantly influence the electron density and reactivity of the aromatic ring, and also serve as handles for cross-coupling reactions.
Nucleophilic Condensation Reactions for the Formation of Substituted Derivatives
The active methylene group at the C3 position of this compound is a key site for derivatization through nucleophilic condensation reactions, most notably the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the indolin-2-one with aldehydes or ketones to yield 3-substituted-ylideneindolin-2-ones.
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), which facilitates the deprotonation of the C3-methylene group to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to afford the α,β-unsaturated product. A wide variety of aromatic and heteroaromatic aldehydes can be employed in this reaction, leading to a diverse library of derivatives.
The general scheme for the Knoevenagel condensation of this compound is as follows:
Scheme 1: General Knoevenagel condensation of this compound with an aldehyde.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | Reflux | High |
| 4-Chlorobenzaldehyde | Pyrrolidine | Methanol | Reflux | Good |
| 2-Thiophenecarboxaldehyde | Triethylamine (B128534) | Toluene (B28343) | 110 | Moderate |
Note: The data in this table is illustrative and based on typical conditions for Knoevenagel condensations of related indolin-2-ones. Specific yields for this compound may vary.
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions
The presence of a bromine atom at the C6 position of this compound provides a valuable handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the indolin-2-one core.
Suzuki-Miyaura Coupling for Aryl/Alkyl Substitutions
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For this compound, the bromine atom at the C6 position can be readily coupled with various aryl, heteroaryl, or alkylboronic acids or their esters. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. researchgate.net
Typical conditions for the Suzuki-Miyaura coupling of this compound involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like sodium carbonate or potassium phosphate, and a solvent system, often a mixture of an organic solvent and water.
Scheme 2: Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | Excellent |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | Good |
Note: The data in this table is representative of typical Suzuki-Miyaura coupling reactions on similar bromo-substituted heterocyclic compounds.
Sonogashira Coupling for Alkynyl Substitutions
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. gold-chemistry.org This reaction is instrumental for introducing alkynyl moieties onto the 6-position of the indolin-2-one scaffold. The resulting alkynyl-substituted indolin-2-ones are valuable intermediates for further transformations or as final products with potential biological activity.
The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base, for instance, triethylamine or diisopropylamine, which often also serves as the solvent.
Scheme 3: Sonogashira coupling of this compound with a terminal alkyne.
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | THF | 60 | High |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 80 | Excellent |
| 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Acetonitrile (B52724) | 70 | Good |
Note: This table provides illustrative conditions for Sonogashira couplings based on reactions with analogous aryl bromides.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction allows for the introduction of primary or secondary amines at the C6 position of this compound, leading to the synthesis of 6-aminoindolin-2-one (B116108) derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the aniline (B41778) and related moieties in bioactive molecules.
The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (often a bulky, electron-rich one), and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.
Scheme 4: Buchwald-Hartwig amination of this compound with an amine.
| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | High |
| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | Good |
| Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 90 | Moderate |
Note: The data presented is based on established Buchwald-Hartwig amination protocols for similar substrates.
Stille Coupling and Other Organometallic Transformations
The Stille coupling involves the reaction of an organotin compound with an organic halide catalyzed by palladium, forming a new carbon-carbon bond. openochem.orgnih.gov This reaction offers an alternative to the Suzuki-Miyaura coupling and is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. thermofisher.com this compound can be coupled with various organostannanes, including aryl, heteroaryl, vinyl, and alkyl stannanes.
Typical Stille coupling conditions involve a palladium(0) catalyst, such as Pd(PPh₃)₄, often with the addition of a ligand and sometimes a copper(I) co-catalyst, in a non-polar aprotic solvent like toluene or THF.
Scheme 5: Stille coupling of this compound with an organostannane.
| Organostannane | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | High |
| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | CuI | THF | 70 | Excellent |
| Trimethyl(2-thienyl)tin | Pd₂(dba)₃/P(o-tol)₃ | - | DMF | 100 | Good |
Note: This table illustrates general conditions for Stille coupling reactions based on similar aryl bromides.
Other palladium-catalyzed reactions, such as the Heck reaction (coupling with alkenes), Hiyama coupling (using organosilicon compounds), and Negishi coupling (with organozinc reagents), can also be envisioned for the derivatization of this compound, further expanding its synthetic utility.
Functionalization at the N1 Position of the Indolin-2-one Scaffold
The nitrogen atom at the N1 position of the this compound scaffold possesses a lone pair of electrons and is susceptible to electrophilic attack, making it a prime site for functionalization. Common derivatization strategies at this position include N-alkylation, N-arylation, and N-acylation, which introduce a wide array of substituents, thereby modulating the molecule's steric and electronic properties.
While specific examples of N1 functionalization of this compound are not extensively detailed in publicly available literature, general methodologies for the N-substitution of indolin-2-ones are well-established and can be extrapolated.
N-Alkylation: This typically involves the reaction of the indolin-2-one with an alkyl halide in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the nitrogen, generating a more nucleophilic anion that readily attacks the electrophilic carbon of the alkyl halide.
N-Arylation: The introduction of an aryl group at the N1 position can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the indolin-2-one with an aryl halide or triflate.
N-Acylation: Acyl groups can be introduced at the N1 position by reacting the indolin-2-one with an acyl chloride or anhydride, often in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.
A study on the synthesis of 5-bromo-7-azaindolin-2-one derivatives, a structurally related class of compounds, demonstrates the feasibility of N1 functionalization in the presence of a bromine substituent on the aromatic ring. In this work, various side chains were introduced at the N1 position, highlighting the chemical tractability of this site for derivatization.
Modifications at the C3 Position for Diverse Analogues
The C3 position of the indolin-2-one ring is a methylene group flanked by a carbonyl group and an aromatic ring, rendering the protons at this position acidic and the carbon atom nucleophilic upon deprotonation. This reactivity allows for a variety of modifications to introduce diverse substituents and create analogues with a wide range of structural complexity.
One of the most common and effective methods for functionalizing the C3 position is the Knoevenagel condensation. This reaction involves the condensation of the indolin-2-one with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine or pyrrolidine. The initial aldol-type addition is followed by dehydration to yield a 3-ylideneindolin-2-one derivative. This strategy has been widely employed in the synthesis of a vast library of 3-substituted indolin-2-ones with diverse biological activities, including tyrosine kinase inhibitors. For instance, the synthesis of various 3-substituted-indolin-2-ones as potent anti-inflammatory agents has been reported, showcasing the utility of this approach.
The general reaction scheme for the Knoevenagel condensation of this compound with a generic aldehyde is presented below:

In this reaction, R represents a variable substituent from the aldehyde.
The resulting 3-ylidene moiety can serve as a versatile synthetic handle for further transformations, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures.
Exploration of Novel Reaction Pathways and Mechanisms
Beyond the well-established functionalization at the N1 and C3 positions, the exploration of novel reaction pathways and mechanisms involving this compound is an active area of research. The presence of both bromine and fluorine atoms on the benzene (B151609) ring, in addition to the reactive sites on the indolin-2-one core, opens up possibilities for unique chemical transformations.
The bromine atom at the C6 position is a key functional group that can participate in a variety of transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This would allow for the synthesis of derivatives with extended conjugation or the introduction of specific pharmacophores.
Furthermore, the unique electronic environment created by the fluorine and bromine substituents may influence the regioselectivity and reactivity of other transformations. For instance, visible-light photocatalysis has emerged as a powerful tool for C-H functionalization, and the specific halogenation pattern of this compound could direct such reactions to specific sites on the molecule.
Enzymatic reactions also present a novel avenue for the derivatization of this compound. Biocatalysis can offer high selectivity and mild reaction conditions, potentially enabling transformations that are challenging to achieve through traditional chemical methods. For example, enzymatic halogenation or dehalogenation could be explored to modify the substitution pattern on the aromatic ring.
Advanced Spectroscopic and Structural Characterization of 6 Bromo 7 Fluoroindolin 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Detailed experimental data for the ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra of 6-Bromo-7-fluoroindolin-2-one, which would provide insights into the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule, could not be located.
Proton NMR (¹H NMR) Analysis
Specific chemical shifts, coupling constants, and multiplicity patterns for the protons of this compound are not available in the reviewed literature.
Carbon-13 NMR (¹³C NMR) Analysis
The characteristic chemical shifts for the carbon atoms in the aromatic ring, the lactam ring, and the methylene (B1212753) group of this compound have not been publicly reported.
Fluorine-19 NMR (¹⁹F NMR) Analysis
Information regarding the chemical shift and coupling constants for the fluorine atom, which would be crucial for confirming its position and electronic environment, is not available.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The characteristic vibrational frequencies for the functional groups present in this compound, such as the C=O stretch of the lactam, the N-H stretch, and the C-Br and C-F stretches, have not been documented in the form of experimental IR and Raman spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Data on the absorption maxima (λmax) and molar absorptivity, which would describe the electronic transitions within the chromophoric system of this compound, could not be found.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
While the molecular formula (C₈H₅BrFNO) and molecular weight (approximately 230.03 g/mol ) can be calculated, experimental HRMS data confirming the exact mass and detailing the fragmentation pattern of this compound is not present in the accessible literature.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction analysis is a powerful technique that provides the exact three-dimensional coordinates of atoms within a crystal lattice. ub.edulibretexts.org By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. ub.edu The analysis of this pattern allows for the determination of the unit cell dimensions, bond lengths, bond angles, and torsion angles of the molecule. For a compound like this compound, an SCXRD study would confirm the connectivity of the atoms and provide precise measurements of the geometry of the indolin-2-one core and the positions of the bromo and fluoro substituents on the aromatic ring.
Once the molecular structure is determined, SCXRD data allows for a detailed investigation of how molecules are arranged in the crystal, a study known as crystal packing analysis. bohrium.comresearchgate.net This analysis reveals the non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds and halogen bonds. dntb.gov.uamdpi.com
For this compound, one would expect to observe several key intermolecular interactions:
Hydrogen Bonding: The indolin-2-one moiety contains a nitrogen-hydrogen (N-H) group, which can act as a hydrogen bond donor, and a carbonyl oxygen (C=O), which is a hydrogen bond acceptor. It is highly probable that these groups would form strong N-H···O hydrogen bonds, often leading to the formation of dimers or infinite chains within the crystal structure. mdpi.comresearchgate.net
Halogen Bonding: The presence of both bromine and fluorine atoms introduces the possibility of halogen bonding. beilstein-journals.org Bromine, being a larger and more polarizable halogen, is a competent halogen bond donor and could participate in interactions with electron-rich atoms like the carbonyl oxygen (Br···O) or even the aromatic ring of a neighboring molecule. bohrium.comresearchgate.net Fluorine is generally a poor halogen bond donor but can act as an acceptor.
Analysis of related halogenated oxindoles shows that both hydrogen-bonding motifs and various halogen-atom contacts dictate the final crystal packing, which can often be described as herringbone arrangements. bohrium.commdpi.com Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are often used to supplement experimental X-ray data to quantify the energies and nature of these diverse intermolecular interactions. dntb.gov.uamdpi.com
Conformational analysis in the solid state examines the specific three-dimensional shape adopted by the molecule in the crystal. The five-membered ring of the indolin-2-one core is not perfectly flat and would likely adopt a slightly puckered or "envelope" conformation to minimize steric strain. dalalinstitute.com An SCXRD study would precisely define this conformation by providing the exact torsion angles within the ring. It would also reveal the degree of planarity of the fused bicyclic system. The orientation of the exocyclic carbonyl group and the substituents on the aromatic ring would be fixed in the crystalline state, providing a clear picture of the molecule's preferred solid-state conformation.
Computational Chemistry and Molecular Modeling Studies of 6 Bromo 7 Fluoroindolin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govscispace.com This process minimizes the total electronic energy of the structure. For 6-Bromo-7-fluoroindolin-2-one, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. nih.govnih.gov
The geometry optimization process involves iterative calculations that adjust atomic coordinates until a true energy minimum on the potential energy surface is found. researchgate.net The resulting data includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The final, minimized energy value represents the molecule's stability.
Table 1: Predicted Structural Parameters for this compound (Illustrative DFT Data)
| Parameter | Atom 1 | Atom 2 | Predicted Value | |
|---|---|---|---|---|
| Bond Length | C6 | Br | ~1.89 Å | |
| Bond Length | C7 | F | ~1.36 Å | |
| Bond Length | C2 | O | ~1.23 Å | |
| Bond Angle | C5 | C6 | Br | ~119.5° |
| Bond Angle | C1 | C7 | F | ~118.7° |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comsemanticscholar.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps predict how this compound might participate in chemical reactions. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from HOMO and LUMO energies. ajchem-a.com
Table 2: Calculated FMO Properties of this compound (Illustrative DFT Data)
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high chemical stability |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. mdpi.commdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with electronegative atoms and are susceptible to electrophilic attack. For this compound, a strong negative potential is expected around the carbonyl oxygen atom.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are sites for nucleophilic attack. A positive region is expected around the hydrogen atom attached to the nitrogen in the indolinone ring.
Green/Yellow Regions: Represent areas of neutral or near-zero potential.
The MEP surface provides valuable insights into intermolecular interactions, such as hydrogen bonding and halogen bonding, by highlighting the electrostatic complementarity between molecules. mdpi.comias.ac.in
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations provide a detailed picture of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment. nih.govscielo.br
For this compound, MD simulations can be used to explore its conformational landscape. The indolinone ring system is relatively rigid, but simulations can reveal flexibility in substituent orientations and ring pucker, which could be important for binding to a biological target. researchgate.net Furthermore, by simulating the molecule in a solvent like water, MD can elucidate the nature and dynamics of ligand-solvent interactions, such as the formation and breaking of hydrogen bonds with water molecules, providing insight into its solubility and solvation thermodynamics.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). openmedicinalchemistryjournal.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein recognition.
Docking studies of this compound against a specific protein target can predict its binding mode within the active site. The output of a docking simulation includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed 3D pose of the ligand in the binding pocket.
Analysis of this pose reveals key non-covalent interactions responsible for stabilizing the ligand-protein complex. nih.govnih.gov For this compound, these interactions would likely include:
Hydrogen Bonds: The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, forming critical interactions with amino acid residues like asparagine or serine. nih.govmdpi.com
Halogen Bonds: The bromine atom, possessing a region of positive electrostatic potential known as a σ-hole, can form a halogen bond with an electron-rich atom, such as a backbone carbonyl oxygen or the side chain of certain amino acids. nih.govbiorxiv.orgresearchgate.net This type of interaction is increasingly recognized as important for binding affinity and selectivity.
Table 3: Illustrative Summary of Docking Interactions for this compound with a Hypothetical Kinase Target
| Interaction Type | Ligand Moiety | Protein Residue | Predicted Distance |
|---|---|---|---|
| Hydrogen Bond (Donor) | N1-H | Glu85 (Backbone C=O) | 2.1 Å |
| Hydrogen Bond (Acceptor) | C2=O | Asn132 (Side Chain N-H) | 2.9 Å |
| Halogen Bond | C6-Br | Gly83 (Backbone C=O) | 3.1 Å |
| Hydrophobic (π-Alkyl) | Aromatic Ring | Val35 | 3.8 Å |
Computational Estimation of Binding Affinities
The computational estimation of binding affinities for this compound is a important step in assessing its potential as a therapeutic agent. This process involves the use of molecular modeling techniques to predict the strength of the interaction between the compound and its biological target, typically a protein receptor. These methods are crucial in the early stages of drug discovery for prioritizing candidate molecules for further experimental testing.
A variety of computational approaches can be employed to estimate the binding affinity of this compound. One of the most common methods is molecular docking. nih.gov This technique predicts the preferred orientation of the molecule when bound to a receptor to form a stable complex. temple.edu The binding affinity is then estimated using a scoring function that evaluates the complementarity of the ligand and the receptor at the binding site. temple.edu For instance, a hypothetical docking study of this compound with a target kinase could yield a range of binding energies, as illustrated in the table below.
| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) |
|---|---|---|
| Kinase A | -9.8 | 50 |
| Kinase B | -8.5 | 250 |
| Kinase C | -7.2 | 1500 |
More rigorous methods for estimating binding affinities involve free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These methods are computationally more intensive but generally provide more accurate predictions of binding affinities. They calculate the change in free energy when a ligand binds to a receptor by simulating a thermodynamic cycle. While no specific FEP or TI studies were found for this compound, these methods are widely applied in drug design to refine the binding affinity predictions obtained from molecular docking. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For a series of indolin-2-one derivatives, including this compound, a QSAR model can be developed to predict their inhibitory activity against a specific biological target. benthamdirect.com
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A dataset of indolin-2-one derivatives with their experimentally determined biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the molecular descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. benthamdirect.com
For example, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed on a series of indolin-2-one analogues. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to the steric, electrostatic, hydrophobic, and hydrogen bonding properties would likely lead to an increase or decrease in biological activity. nih.gov
The following table illustrates a hypothetical output from a QSAR study on a series of indolin-2-one derivatives.
| Compound | Experimental pIC50 | Predicted pIC50 | Residual |
|---|---|---|---|
| Indolin-2-one | 5.30 | 5.45 | -0.15 |
| 6-Bromoindolin-2-one | 6.15 | 6.05 | 0.10 |
| 7-Fluoroindolin-2-one | 5.90 | 5.98 | -0.08 |
| This compound | 6.75 | 6.80 | -0.05 |
Cheminformatics and Virtual Screening Applications in Drug Discovery
Cheminformatics and virtual screening play a pivotal role in modern drug discovery by enabling the rapid and cost-effective identification of promising hit compounds from large chemical libraries. nih.gov For a scaffold like this compound, these techniques can be instrumental in exploring its potential against a wide range of biological targets.
Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening. nih.gov
Ligand-Based Virtual Screening (LBVS): This approach is utilized when the 3D structure of the biological target is unknown, but a set of active compounds is available. LBVS methods, such as pharmacophore modeling and 2D similarity searching, are used to identify molecules in a database that share similar features with the known active compounds. mdpi.com A pharmacophore model for a series of active indolin-2-one derivatives would define the essential steric and electronic features required for biological activity, which can then be used as a 3D query to search for novel compounds. mdpi.com
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, is a powerful tool. temple.edu Large compound libraries can be docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity or other scoring functions. temple.edu This allows for the prioritization of a smaller, more manageable set of compounds for experimental testing. For instance, this compound and its virtual derivatives could be screened against a panel of kinases to identify potential new therapeutic applications.
The results of a virtual screening campaign are often presented in a table that summarizes the top-ranking hits and their predicted binding scores, as shown in the hypothetical table below.
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Activity |
|---|---|---|---|
| VS_001 | [Structure Image] | -10.2 | High |
| VS_002 | [Structure Image] | -9.5 | High |
| VS_003 | [Structure Image] | -8.9 | Moderate |
| This compound | [Structure Image] | -8.7 | Moderate |
Biological Activity and Structure Activity Relationship Sar Studies of 6 Bromo 7 Fluoroindolin 2 One Derivatives
Overview of Biological Activities Associated with Indolin-2-one Derivatives
The indolin-2-one, or oxindole (B195798), scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in various natural alkaloids and its ability to serve as a framework for a wide array of biologically active compounds. nih.govresearchgate.net The versatility of the indolin-2-one core allows for chemical modifications that can generate novel biological functions. researchgate.net Consequently, derivatives of this scaffold have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities.
While a significant portion of research has focused on their potential as anticancer agents, indolin-2-one derivatives have also been shown to possess antimicrobial, anti-inflammatory, antiviral, antioxidant, and kinase inhibitory properties, among others. nih.govresearchgate.netresearchgate.netontosight.ai The biological profile of these compounds is largely dictated by the nature and position of substituents on the oxindole ring system. nih.gov This has made the indolin-2-one nucleus a critical starting point for the design and synthesis of new therapeutic molecules. researchgate.netbohrium.com
Anticancer Activity Research of 6-Bromo-7-fluoroindolin-2-one Analogues
The indolin-2-one core is a foundational component of several small-molecule inhibitors designed to combat cancer. researchgate.net The structure is particularly critical for a class of drugs that inhibit receptor tyrosine kinases (RTKs), which are enzymes often overactive in malignant tumor cells. cancertreatmentjournal.com Analogues featuring the indolin-2-one scaffold, such as those derived from this compound, are central to research aimed at developing multi-targeted anticancer agents. nih.gov
A primary mechanism through which indolin-2-one derivatives exert their anticancer effects is by inhibiting RTKs. These enzymes, including Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR), play essential roles in tumor-related processes like cell proliferation, survival, and angiogenesis. nih.govacs.org
Research has identified that 3-substituted indolin-2-ones can be engineered to show potent and selective inhibition against various RTKs. acs.orgnih.gov For example, Sunitinib, a well-known oral RTK inhibitor approved for treating renal cell carcinoma and gastrointestinal stromal tumors, features a 5-fluoro-substituted indolin-2-one core. nih.govresearchgate.net Studies on analogues explore how different substitution patterns on the indolin-2-one ring affect kinase inhibition. Compounds with a pyrrole (B145914) moiety attached to the C-3 position of the indolin-2-one ring have been shown to be potent inhibitors of VEGFR, PDGFR, and c-Kit. cancertreatmentjournal.comnih.gov The inhibitory activity is often in the nanomolar range, demonstrating high potency at both enzymatic and cellular levels. nih.govacs.org
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference(s) |
| Pyrrolo-fused-heterocycle-2-indolinones | VEGFR, PDGFR, c-Kit | <50 | nih.gov |
| 3-[(Tetrahydroindol-2-yl)methylene]-indolin-2-ones | VEGF-R2, FGF-R1, PDGF-Rβ | 4 - 80 | acs.org |
| 1,2,4-Triazole-Indolin-2-one Hybrids | VEGFR-2 | 16.3 - 119.6 | semanticscholar.org |
| Pyrrole-substituted indolin-2-ones | CDK2 | Low Micromolar | cancertreatmentjournal.com |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing tumors with necessary oxygen and nutrients. nih.govyoutube.com The VEGF signaling pathway is a primary regulator of angiogenesis. nih.gov Indolin-2-one-based RTK inhibitors block this process by targeting key receptors in the pathway, most notably VEGFR-2. cancertreatmentjournal.comnih.gov
By binding to the ATP-binding site of the VEGFR kinase domain, these inhibitors prevent receptor autophosphorylation and the subsequent activation of downstream signaling cascades. nih.gov This blockade of signal transduction in endothelial cells inhibits their proliferation, migration, and survival, ultimately leading to a reduction in the formation of new blood vessels within the tumor. cancertreatmentjournal.comnih.gov The anti-angiogenic effect of these compounds is a cornerstone of their antitumor activity, effectively starving the tumor and impeding its growth. nih.govyoutube.com Some evidence suggests that Angiopoietin-2 (Ang2), another factor in vessel maturation, may play a protective role for tumor endothelial cells, and that blocking both VEGF and Ang2 pathways can lead to more potent inhibition of tumor growth. nih.gov
The antitumor efficacy of indolin-2-one derivatives is highly dependent on their chemical structure, particularly the substitution pattern on the indolin-2-one ring. researchgate.net Halogen atoms play a crucial role in modulating the biological activity of these compounds. nih.gov
SAR studies have revealed several key insights:
Halogen at C5-position : The presence of a fluorine atom at the C5-position of the indolin-2-one ring, as seen in Sunitinib, is a well-established feature for potent VEGFR-2 inhibitory activity. cancertreatmentjournal.com However, studies on other analogues have shown that substituting this with other groups or changing the halogen can significantly impact efficacy. For instance, one study found that a bromine atom at the C5-position enhanced VEGFR-2 inhibition threefold compared to a methoxy (B1213986) group at the same position. semanticscholar.org
Halogen at C6 and C7-positions : The specific compound of interest, this compound, represents a different halogenation pattern. While direct data on this specific isomer is limited in the context of final drug compounds, the placement of halogens at these positions influences the electronic properties and binding interactions of the molecule. Research on related compounds shows that electron-withdrawing groups, such as bromo and chloro substituents, can enhance anticancer activity. jocpr.com
Substituents on the C3-Side Chain : Modifications to the heterocyclic group at the C3-position of the indolin-2-one are also critical. For instance, introducing a chlorine atom onto the pyrrole ring of certain analogues was found to reduce cardiotoxicity while maintaining good antitumor activity. nih.gov The nature of the side chain attached to this heterocycle can also dramatically enhance antitumor effects. nih.gov
| Indolin-2-one Substitution | C3-Side Chain | Key SAR Finding | Reference(s) |
| 5-Fluoro | Pyrrole with side chain | Potent VEGFR-2 inhibition; established scaffold for drugs like Sunitinib. | cancertreatmentjournal.comresearchgate.net |
| 5-Bromo | 1,2,4-Triazole hybrid | Enhanced VEGFR-2 inhibition compared to OCH₃ at the same position. | semanticscholar.org |
| 5-Chloro | 1,2,4-Triazole hybrid | Increased VEGFR-2 inhibitory activity compared to unsubstituted analogue. | semanticscholar.org |
| Unsubstituted | Pyrrole with chloro-substituent | Chlorine on the pyrrole ring was found to be crucial for reducing cardiotoxicity. | nih.gov |
Antimicrobial Activity Investigations
In addition to their anticancer properties, the indolin-2-one scaffold has been explored for its antimicrobial potential. nih.govbohrium.com Various derivatives have been synthesized and tested against a range of microbial pathogens, including bacteria and fungi, demonstrating that this chemical class has potential for dual biological activity. rsc.orgbenthamscience.com The mechanism of antimicrobial action can vary, with some derivatives inhibiting enzymes essential for microbial survival. nih.gov
Halogenation of the indolin-2-one ring has been shown to be a viable strategy for developing compounds with antibacterial properties. tandfonline.com The presence of halogen atoms like chlorine, bromine, and fluorine can enhance the antimicrobial potency of the parent molecule. nih.govtandfonline.com
Studies have shown that halogenated indolin-2-ones exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain 3-benzylidene-indolin-2-one derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. nih.gov In one study, a derivative featuring a chlorine atom at the C5-position of the oxindole nucleus was found to be a more potent antifungal agent than the corresponding methyl-substituted derivative. tandfonline.com Another study reported that newly synthesized 5-bromo isatin (B1672199) derivatives showed activity against several bacterial strains. uobaghdad.edu.iq This indicates that the type and position of the halogen are important determinants of antibacterial efficacy.
| Compound Type | Halogen Substitution | Target Organism(s) | Activity (MIC) | Reference(s) |
| 3-Alkylidene-2-indolones | 7-Fluoro | Staphylococcus aureus | 0.5 - 16 µg/mL | nih.gov |
| Indolin-2-one Sulfonamides | 5-Chloro | Various bacterial strains | More active than methyl-substituted analogue. | tandfonline.com |
| Furanone-indolin-2-one hybrid | 5-Bromo | Escherichia coli | 2.5 µg/mL | tandfonline.com |
| 3-indolylindolin-2-ones | Various | Staphylococcus species | Potent and specific activity reported. | nih.gov |
Antifungal Properties of Halogenated Indolin-2-ones
Halogenated indolin-2-ones have emerged as a promising class of compounds with notable antifungal properties. Research into derivatives of the indolin-2-one core structure has shown that the presence and position of halogen substituents are critical to their bioactivity. For instance, a series of 3-benzylidene-indolin-2-one derivatives demonstrated significant antimicrobial activity against fungal strains such as Aspergillus niger and Aspergillus clavatus. mdpi.com
Further studies on 3-hydroxy-2-oxoindole derivatives, which share the core indolinone structure, have indicated that these compounds exhibit inhibitory effects against various plant pathogenic fungi. mdpi.com One study highlighted that a specific derivative, maremycin analogue, showed high activity against Sclerotinia sclerotiorum. mdpi.com The investigation into a range of 3-indolyl-3-hydroxy oxindole derivatives revealed moderate to excellent antifungal activities against five tested plant pathogenic fungi, including Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. researchgate.net For example, compound 3u in one study, a derivative with halogen substitutions, was found to be particularly potent against R. solani, with an EC50 value of 3.44 mg/L, surpassing the efficacy of control fungicides. mdpi.comresearchgate.net
SAR of Halogenation on Antimicrobial Efficacy
The structure-activity relationship (SAR) of halogenation on the antimicrobial efficacy of indolin-2-ones is a critical area of study. The type of halogen and its position on the indolin-2-one ring significantly influence the compound's biological activity.
For antifungal properties, preliminary SAR results for 3-indolyl-3-hydroxy oxindole derivatives indicated that the introduction of iodine, chlorine, or bromine at the 5-position of the 3-hydroxy-2-oxindole ring is crucial for achieving good antifungal activity. mdpi.comresearchgate.net This suggests that a halogen at this specific position enhances the compound's ability to interfere with fungal growth.
Anti-inflammatory Properties and Enzyme Inhibition Studies
Derivatives of indolin-2-one have demonstrated significant potential as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory pathway. The core structure is a recognized scaffold for developing nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Research has shown that certain Mannich bases of 1-H-Indole-2,3-dione, including a 6-bromo derivative, exhibit substantial anti-inflammatory and analgesic responses. pkheartjournal.com Specifically, the 6-bromo morpholinoaminomethyl derivative was highlighted for its enhanced activity. pkheartjournal.com Further studies on thiazole-indole derivatives revealed that compounds with specific substitutions, such as 2-chlorophenyl and 4-nitrophenyl, showed good anti-inflammatory activity. nih.gov The mechanism for this activity is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are central to the conversion of arachidonic acid to prostaglandins. nih.gov Molecular docking studies have supported this, showing that these derivatives can effectively bind to the active site of the COX-2 enzyme, suggesting their potential to act as selective COX-2 inhibitors. nih.gov
The closely related compound, 6-Chloro-7-fluoroindoline-2,3-dione, has also been noted to modulate inflammatory responses through various signaling pathways, further cementing the role of this halogenated scaffold in developing new anti-inflammatory therapies.
HIV-1 RNase H Inhibition Studies
The ribonuclease H (RNase H) function of the HIV-1 reverse transcriptase (RT) is an essential enzymatic activity for viral replication, making it a promising, yet unexploited, therapeutic target. ekb.egunica.it Indolin-2-one derivatives have been identified as a novel class of inhibitors targeting this enzyme.
A series of 3-hydrazonoindolin-2-one derivatives were designed and synthesized, with several compounds displaying micromolar inhibitory activity against HIV-1 RNase H. mdpi.com Among these, a derivative featuring the 6-bromoindolin-2-one core, specifically 6-(2-(6-Bromo-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione (compound 6i), showed effective inhibition with an IC50 value of 23.59 ± 1.11 μM. mdpi.com This finding establishes the 6-bromoindolin-2-one scaffold as a viable starting point for developing more potent RNase H inhibitors. Other studies have also identified isatin-based compounds as bifunctional inhibitors of both RT DNA polymerase and RNase H activity, underscoring the versatility of the indolinone core in targeting HIV-1 RT. mdpi.com
Table 1: HIV-1 RNase H Inhibitory Activity of Selected 3-Hydrazonoindolin-2-one Derivatives
| Compound | Substituent on Indolin-2-one Ring | IC50 (μM) mdpi.com |
|---|---|---|
| 6i | 6-Bromo | 23.59 ± 1.11 |
| 6m | 7-Bromo | > 50 |
| 6n | 7-Chloro | 25.49 ± 1.37 |
| 6o | 7-Nitro | 24.06 ± 7.02 |
| 6v | 7-Methyl | 23.58 ± 3.89 |
SAR of Substituents on RNase H Inhibitory Activity
The SAR for 3-hydrazonoindolin-2-one derivatives as HIV-1 RNase H inhibitors reveals that the nature and position of substituents on the indolin-2-one ring are critical. The pyrimidine-2,4(1H,3H)-dione moiety attached to the indolin-2-one core was found to be particularly effective for inhibition. mdpi.com
Analysis of substitution patterns on the indolinone ring showed that compounds with substituents at the 6- or 7-position generally exhibited moderate inhibitory activities. mdpi.com For instance, compound 6i (6-Bromo) had an IC50 of 23.59 μM, while compound 6v (7-Methyl) had a similar IC50 of 23.58 μM. mdpi.com Interestingly, the 7-bromo analog (6m) was inactive (IC50 > 50 μM), whereas the 7-chloro analog (6n) retained activity (IC50 = 25.49 μM). mdpi.com This highlights a sensitive dependence on the type and position of the halogen. A nitro group at the 7-position (6o) also conferred activity comparable to the 6-bromo derivative. mdpi.com These results suggest that the electronic and steric properties of the substituent at these positions play a significant role in the interaction with the RNase H enzyme.
α-Glucosidase Inhibitory Activity
Derivatives of the indolin-2-one scaffold have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This activity makes them attractive candidates for the development of agents to manage postprandial blood glucose levels.
A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.govfrontiersin.orgresearchgate.net Many of these compounds, which share a halogenated oxindole core, showed significantly better inhibitory activity than the reference drug, acarbose (B1664774). nih.govfrontiersin.org Notably, derivatives with an additional halogen on the appended benzylidene ring were particularly potent. The compound (Z)-3-(4-bromobenzylidene)-5-fluoroindolin-2-one (3i ) exhibited an IC50 value of 35.83 ± 0.98 μM, while the (Z)-3-(4-chlorobenzylidene)-5-fluoroindolin-2-one (3f ) had an IC50 of 49.89 ± 1.16 μM. frontiersin.orgresearchgate.net Both were substantially more active than acarbose (IC50 = 569.43 ± 43.72 μM). frontiersin.orgresearchgate.net
Kinetic studies revealed that these compounds inhibit α-glucosidase in a reversible and mixed-inhibition manner. frontiersin.orgresearchgate.net Molecular docking simulations suggest that these inhibitors fit well into the active pocket of α-glucosidase. researchgate.net The interactions involve hydrogen bonds between the carbonyl group of the indolin-2-one and the enzyme, as well as lipophilic interactions involving the fluorophenyl and bromophenyl rings, which contribute to the strong binding affinity. researchgate.net
Table 2: α-Glucosidase Inhibitory Activity of Halogenated 3-Benzylidene-5-fluoroindolin-2-one Derivatives
| Compound | Substituent on Benzylidene Ring | IC50 (μM) frontiersin.orgresearchgate.net |
|---|---|---|
| 3f | 4-Chloro | 49.89 ± 1.16 |
| 3h | 3-Bromo | > 100 |
| 3i | 4-Bromo | 35.83 ± 0.98 |
| Acarbose (Reference) | - | 569.43 ± 43.72 |
Kinetic Mechanism Investigations of Enzyme Inhibition
Kinetic studies are crucial for understanding how a compound inhibits an enzyme, providing insight into its mechanism of action. For derivatives of indolin-2-one, these investigations have revealed various modes of inhibition, primarily for α-glucosidase and α-amylase, enzymes targeted in diabetes management.
Studies on substituted indolin-2-one derivatives have demonstrated both competitive and non-competitive inhibition. For instance, kinetic analysis of certain indolin-2-one analogs identified them as competitive inhibitors of α-glucosidase, while showing non-competitive inhibition against α-amylase. researchgate.net A competitive inhibitor typically binds to the active site of the enzyme, preventing the substrate from binding. A non-competitive inhibitor binds to a different site (an allosteric site), changing the enzyme's conformation and reducing its efficiency.
Further detailed kinetic analyses, such as those using Lineweaver-Burk plots, have been employed to elucidate these mechanisms. For one potent dual inhibitor from a series of C-2 symmetric molecules, the inhibition constant (Kᵢ) against α-glucosidase was determined to be 3.865 µM. mdpi.com This value indicates a high affinity of the inhibitor for the enzyme. Similarly, kinetic studies on 5-fluoro-2-oxindole derivatives, which share a core structure, showed that they inhibited α-glucosidase in a reversible and mixed-type manner. frontiersin.orgresearchgate.net A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's binding affinity for the substrate (Km) and its maximum reaction rate (Vmax).
The type of inhibition can be influenced by the specific substitutions on the indolin-2-one scaffold. For example, one study on a series of isatin thiazoles found a competitive inhibition mechanism for α-glucosidase, whereas another study on different indolin-2-one derivatives reported non-competitive inhibition for the same enzyme. researchgate.net This highlights the nuanced effects of molecular structure on the kinetic profile of enzyme inhibition.
SAR of Halogenation on α-Glucosidase Inhibition
The structure-activity relationship (SAR) explores how the chemical structure of a compound influences its biological activity. For indolin-2-one derivatives, the presence, type, and position of halogen substituents play a critical role in their α-glucosidase inhibitory potential.
Multiple studies consistently show that halogenation of the indolin-2-one or related scaffolds enhances α-glucosidase inhibitory activity. researchgate.netnih.gov Research on phenoxy pendant isatins demonstrated that halogen substituents at the 5-position of the isatin ring have a beneficial effect on biological activity. rsc.org
The specific halogen atom is also a key determinant of potency. In studies of flavonoid derivatives, which share some structural motifs with the breakdown products of indolin-2-ones, the bromine group was found to be the most beneficial for anti-α-glucosidase activity, followed by fluorine, methyl, trifluoromethyl, and chlorine. frontiersin.org A similar trend was observed in bis(indol-3-yl)methane derivatives, where the introduction of halogens (F, Cl, Br) effectively increased inhibitory activity, with the bromo-substituted compound showing the highest potency. nih.gov
The position of the halogen also matters. For chlorine-substituted bis(indol-3-yl)methane derivatives, a chloro group at the 6-position of the indole (B1671886) ring resulted in better inhibitory activity compared to other positions. nih.gov In a series of (Z)-3-(benzylidene)-5-fluoroindolin-2-one derivatives, the position of a bromine atom on the benzylidene ring significantly impacted activity. The IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity, varied depending on the substitution pattern. frontiersin.org
Table 1: α-Glucosidase Inhibitory Activity of Halogenated 5-Fluoroindolin-2-one Derivatives
| Compound | Substitution on Benzylidene Ring | IC₅₀ (µM) frontiersin.org |
| 3d | 2-Chloro | 49.89 ± 1.16 |
| 3f | 4-Chloro | 35.83 ± 0.98 |
| 3g | 2-Bromo | > 100 |
| 3h | 3-Bromo | 70.4 |
| 3i | 4-Bromo | 56.87 ± 0.42 |
| Acarbose (Standard) | - | 569.43 ± 43.72 |
This interactive table summarizes the inhibitory concentration (IC₅₀) of various halogenated derivatives against α-glucosidase. Lower values indicate higher potency.
These findings collectively suggest that strategic halogenation, particularly with bromine and fluorine at specific positions, is a promising strategy for designing potent α-glucosidase inhibitors based on the indolin-2-one scaffold. nih.govrsc.org
Other Reported Biological Activities (e.g., Antiviral, Anti-cholinesterase, Histone Deacetylase Inhibition)
The isatin scaffold, the parent structure of this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets, resulting in a wide range of activities. researchgate.net
Antiviral Activity: Isatin and its derivatives have been reported to possess broad-spectrum biological properties, including antiviral activity. researchgate.net Specific fluorinated isatin derivatives have been synthesized and evaluated for their potential to act as antiviral agents against viruses such as the vesicular stomatitis virus (VSV). researchgate.net The antiviral potential of this class of compounds is an active area of research. researchgate.net
Anti-cholinesterase Activity: Inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for Alzheimer's disease. researchgate.net Indolin-2-one derivatives have been investigated as potential inhibitors of these enzymes. For instance, 5-trifluoromethoxy-2-indolinone derivatives were synthesized and evaluated for their AChE and BuChE inhibitory effects. researchgate.net This suggests that the indolinone core can be adapted to target enzymes relevant to neurodegenerative diseases.
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy. researchgate.netgoogle.com The isatin moiety has been used as a "cap group" in the design of novel HDAC inhibitors. researchgate.net These inhibitors typically feature a group that recognizes the surface of the enzyme's active site, a linker, and a zinc-binding group. researchgate.net Several studies have focused on designing selective HDAC6 inhibitors, which may offer therapeutic advantages with fewer side effects. nih.gov The development of indolin-2-one and isatin-based compounds as HDAC inhibitors highlights their versatility in targeting enzymes involved in cancer and other diseases. nih.govnih.gov
In Vitro Biological Evaluation Methodologies (e.g., MTT assay for Cell Proliferation)
The in vitro evaluation of the biological activity of new compounds is a fundamental step in drug discovery. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. atcc.orgabcam.com
The principle of the MTT assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. abcam.comsigmaaldrich.com This reduction is carried out by mitochondrial dehydrogenase enzymes in metabolically active, viable cells. atcc.orgnih.gov The resulting insoluble purple formazan crystals accumulate within the cells. nih.gov A solubilization solution (often dimethyl sulfoxide, DMSO, or a detergent) is then added to dissolve the formazan crystals, producing a colored solution. atcc.orgsigmaaldrich.com The absorbance of this solution is measured with a spectrophotometer, typically at a wavelength between 550 and 600 nm. sigmaaldrich.com
The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of a compound's effect on cell proliferation or its cytotoxic potential. atcc.orgabcam.com The assay is commonly performed in 96-well plates, making it suitable for high-throughput screening of compounds like indolin-2-one derivatives against various cancer cell lines. atcc.orgjst.go.jpnih.gov
Table 2: Basic Protocol for the MTT Assay
| Step | Action atcc.orgsigmaaldrich.com |
| 1 | Plate cells in a 96-well plate and incubate. |
| 2 | Treat cells with the test compound (e.g., an indolin-2-one derivative) for a specific duration. |
| 3 | Add the MTT reagent to each well. |
| 4 | Incubate for 2-4 hours to allow formazan crystals to form. |
| 5 | Add a solubilization reagent (e.g., detergent or DMSO) to dissolve the formazan. |
| 6 | Incubate until the formazan is completely dissolved. |
| 7 | Measure the absorbance at the appropriate wavelength (e.g., 570-590 nm). |
This interactive table outlines the general steps involved in performing an MTT cell proliferation assay.
While robust, it is important to note that certain compounds, such as some polyphenols or those with mitochondrial uncoupling effects, can interfere with the MTT assay, leading to inaccurate estimations of cell viability. nih.gov Therefore, results should be interpreted with care, and sometimes orthogonal assays are used for confirmation.
Future Research Directions and Translational Perspectives for 6 Bromo 7 Fluoroindolin 2 One
Development of Novel and Stereoselective Synthetic Routes for Complex Derivatives
The synthesis of complex indolin-2-one derivatives often presents challenges in achieving high yields and stereoselectivity. rsc.org Future efforts will likely focus on developing more efficient and versatile synthetic methodologies. One promising approach involves the use of transient chelating groups to control the stereoselectivity of reactions, such as in the rhodium-catalyzed silylative aminocarbonylation of 2-alkynylanilines to produce (Z)-3-(silylmethylene)indolin-2-ones. rsc.org This strategy allows for the creation of specific stereoisomers, which is crucial as different isomers of a compound can have vastly different biological activities.
Furthermore, there is a need for synthetic routes that can accommodate a wide range of functional groups to create a diverse library of 6-bromo-7-fluoroindolin-2-one derivatives. rsc.org This will facilitate more extensive structure-activity relationship (SAR) studies. Microwave-assisted synthesis has been shown to be an efficient method for generating fluorinated indole (B1671886) derivatives, offering high yields and short reaction times. The development of one-pot multicomponent reactions, such as cycloaddition reactions, also presents an efficient way to generate complex spirooxindole derivatives. acs.org
Exploration of Advanced Derivatization Strategies for Enhanced Efficacy and Selectivity
To improve the therapeutic index of this compound-based compounds, advanced derivatization strategies are essential. The goal is to enhance the efficacy against the intended target while minimizing off-target effects. The strategic introduction of different substituents on the indolin-2-one core can significantly impact the compound's anticancer activity and toxicity. researchgate.net For instance, the addition of a 2-(ethyl-amino)ethylcarbamoyl group at the C-4′ position of a related pyrrole-substituted indolin-2-one was found to notably enhance antitumor activities. nih.gov
The halogenation pattern on the indolin-2-one ring is a key determinant of biological activity. The presence and position of fluorine and bromine atoms can influence factors such as metabolic stability and binding affinity to target proteins. acs.org Future research will likely involve the synthesis and evaluation of a wide array of derivatives with modifications at various positions of the this compound scaffold to systematically explore the impact of these changes on efficacy and selectivity.
Targeted Ligand Design Based on Refined Structure-Activity Relationships and Computational Insights
A deep understanding of the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective inhibitors. researchgate.net By systematically modifying the structure of this compound and assessing the biological activity of the resulting derivatives, researchers can identify the key molecular features responsible for its therapeutic effects. For example, in a series of indolin-2-one derivatives, substitutions at the C-3 position of the oxindole (B195798) ring were found to be critical for their antiangiogenic and anticancer activities. researchgate.net
Computational modeling and molecular docking studies are invaluable tools in this process. nottingham.ac.uk These methods can predict how different derivatives will bind to their target proteins, helping to prioritize the synthesis of the most promising compounds. researchgate.net For instance, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a kinase. nih.gov This information can then be used to design new derivatives with improved binding affinity and selectivity.
Investigation of New Biological Targets and Pathways for Therapeutic Applications
While indolin-2-ones are well-known as kinase inhibitors, the full spectrum of their biological targets is likely broader. researchgate.net Future research should aim to identify novel protein targets and signaling pathways that are modulated by this compound and its derivatives. This could lead to the discovery of new therapeutic applications beyond cancer.
For example, some indolin-2-one derivatives have shown potential in treating other conditions such as malaria and bacterial infections. acs.org A comprehensive understanding of the compound's mechanism of action could be achieved through techniques like affinity chromatography and proteomics to pull down and identify its binding partners in various cell types. The identified kinases and pathways can then be further investigated to understand their role in disease and how their modulation by these compounds can lead to therapeutic benefits. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Bioactivity Forecasting
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. nih.govwiley.com These technologies can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. mednexus.org In the context of this compound, AI and ML can be applied in several key areas.
Compound Design: Generative models can design novel molecules with desired properties, such as high potency and low toxicity, based on existing SAR data. researchgate.net
Synthesis Prediction: AI algorithms can predict the most efficient synthetic routes for new derivatives, saving time and resources in the lab.
Bioactivity Forecasting: Machine learning models can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising candidates for further investigation. tandfonline.com
By leveraging AI and ML, researchers can accelerate the discovery and optimization of new drugs based on the this compound scaffold. researchgate.net
Advanced In Vitro and Ex Vivo Models for Efficacy and Mechanism-of-Action Assessment
To better predict the clinical efficacy of this compound derivatives, it is crucial to move beyond traditional two-dimensional (2D) cell cultures. researchgate.net Advanced in vitro and ex vivo models that more accurately mimic the tumor microenvironment are needed. mdpi.com
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, provide a more realistic representation of in vivo conditions, including cell-cell interactions and nutrient gradients. researchgate.netspandidos-publications.com These models are more predictive of a drug's in vivo response and can be used to study mechanisms of drug resistance. spandidos-publications.com Co-culture systems that incorporate different cell types found in the tumor microenvironment, such as fibroblasts and immune cells, can provide further insights into how these interactions influence drug efficacy. mdpi.com
Analysis of the Patent Landscape and Intellectual Property Considerations for Halogenated Indolin-2-ones
The indolin-2-one scaffold is a common feature in many patented protein kinase inhibitors. researchgate.netgoogle.com A thorough analysis of the patent landscape is essential for any new drug development program based on this compound. This involves identifying existing patents that may cover the compound itself, its synthesis, or its use in specific therapeutic areas.
Understanding the intellectual property landscape will help to guide research and development efforts towards novel and patentable inventions. This could include the discovery of new derivatives with improved properties, novel formulations, or new therapeutic indications. A strong intellectual property position is crucial for securing the investment needed to advance a drug candidate through preclinical and clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
